2-Hydroxy-6-(trifluoromethyl)isonicotinic acid

Descripción general

Descripción

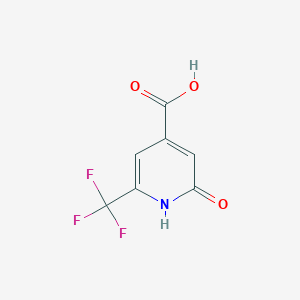

2-Hydroxy-6-(trifluoromethyl)isonicotinic acid is a chemical compound with the molecular formula C7H4F3NO3. It is a derivative of isonicotinic acid, characterized by the presence of a trifluoromethyl group at the 6-position and a hydroxyl group at the 2-position on the pyridine ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-6-(trifluoromethyl)isonicotinic acid typically involves the introduction of the trifluoromethyl group and the hydroxyl group onto the isonicotinic acid framework. One common method is the trifluoromethylation of isonicotinic acid derivatives using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3). The reaction is usually carried out under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as vapor-phase chlorination/fluorination at high temperatures using transition metal-based catalysts like iron fluoride. This method allows for the efficient introduction of the trifluoromethyl group in a single step .

Análisis De Reacciones Químicas

Types of Reactions: 2-Hydroxy-6-(trifluoromethyl)isonicotinic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The compound can be reduced to form derivatives with different functional groups.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of 2-oxo-6-(trifluoromethyl)isonicotinic acid.

Reduction: Formation of 2-hydroxy-6-(trifluoromethyl)pyridine derivatives.

Substitution: Formation of various substituted isonicotinic acid derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 2-Hydroxy-6-(trifluoromethyl)isonicotinic acid may exhibit significant antimicrobial properties. The trifluoromethyl group enhances its lipophilicity, which could improve cell membrane penetration and interaction with intracellular targets. Preliminary studies suggest its potential as an anti-tuberculosis agent, highlighting the need for further investigation into its mechanisms of action and therapeutic applications .

Building Block for Pharmaceuticals

This compound serves as a crucial building block for synthesizing various pharmaceutical agents. It is particularly relevant in the development of compounds targeting diseases such as tuberculosis and other infectious diseases. The structural features of this compound allow for modifications that can lead to derivatives with enhanced biological activities.

Material Science

Development of Advanced Materials

In material science, this compound is utilized in the synthesis of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring specific interactions with other materials or substrates.

Biological Research

Enzyme Inhibition Studies

The compound has been employed in biological research to study enzyme inhibition and protein-ligand interactions. Understanding these interactions can provide insights into various biological processes and the potential therapeutic effects of the compound .

Case Studies

Mecanismo De Acción

The mechanism of action of 2-Hydroxy-6-(trifluoromethyl)isonicotinic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property may contribute to its potential antimicrobial and antifungal activities by disrupting cellular processes in target organisms .

Comparación Con Compuestos Similares

2-(Trifluoromethyl)isonicotinic acid: Similar structure but lacks the hydroxyl group at the 2-position.

2,6-Dihydroxyisonicotinic acid: Contains two hydroxyl groups but lacks the trifluoromethyl group.

Ethyl 2-hydroxy-6-(trifluoromethyl)nicotinate: An ester derivative with similar functional groups.

Uniqueness: 2-Hydroxy-6-(trifluoromethyl)isonicotinic acid is unique due to the combination of the trifluoromethyl and hydroxyl groups on the isonicotinic acid framework. This combination imparts distinct chemical properties, such as increased lipophilicity and potential biological activity, making it a valuable compound for various applications .

Actividad Biológica

2-Hydroxy-6-(trifluoromethyl)isonicotinic acid is a derivative of nicotinic acid characterized by a hydroxyl group at the 2-position and a trifluoromethyl group at the 6-position. Its molecular formula is C₇H₄F₃NO₃, with a molecular weight of approximately 207.11 g/mol. This compound has garnered attention in medicinal chemistry, particularly for its potential applications in treating tuberculosis (TB) and other microbial infections.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity, particularly against Mycobacterium tuberculosis, the causative agent of TB. The trifluoromethyl group enhances the lipophilicity of the compound, which may improve its ability to penetrate cell membranes and interact with intracellular targets. This structural feature could be pivotal in developing new anti-TB agents, especially in light of rising antibiotic resistance .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with proteins and enzymes involved in metabolic pathways, potentially influencing their activity. Such interactions could lead to increased oxidative stress within bacterial cells, thereby enhancing its antimicrobial efficacy .

Structure-Activity Relationship (SAR)

The unique combination of functional groups in this compound contributes to its biological activity. The hydroxyl group may facilitate hydrogen bonding with target biomolecules, while the trifluoromethyl group enhances hydrophobic interactions. Comparative studies with structurally similar compounds highlight this compound's potential as a more effective therapeutic agent against TB and other infections .

Data Table: Comparison of Similar Compounds

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 6-(Trifluoromethyl)nicotinic acid | 231291-22-8 | 0.85 |

| 2-Methoxy-6-(trifluoromethyl)nicotinaldehyde | 944904-45-4 | 0.84 |

| Methyl 6-(trifluoromethyl)nicotinate | 221313-10-6 | 0.83 |

| Ethyl 6-(trifluoromethyl)nicotinate | 597532-36-0 | 0.81 |

| 5-Fluoro-2-hydroxynicotinic acid | 884494-83-1 | 0.79 |

This table illustrates the structural similarities between various compounds related to this compound, emphasizing its unique position within this chemical family.

Study on Antitubercular Activity

A focused investigation into the antitubercular properties of this compound demonstrated promising results. In vitro assays revealed that it significantly inhibited the growth of Mycobacterium tuberculosis strains resistant to standard treatments. The study employed a range of concentrations to determine the minimum inhibitory concentration (MIC), showcasing the compound's potential as an alternative or adjunct therapy for TB .

Cytotoxicity Assessments

Further research evaluated the cytotoxic effects of this compound on various cancer cell lines. Preliminary findings indicated that this compound exhibited selective cytotoxicity, sparing normal cells while effectively reducing viability in cancerous cells. This property suggests potential applications in oncology, warranting further exploration into its mechanisms and efficacy .

Propiedades

IUPAC Name |

2-oxo-6-(trifluoromethyl)-1H-pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO3/c8-7(9,10)4-1-3(6(13)14)2-5(12)11-4/h1-2H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZJDOWWJHSGCBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(NC1=O)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.